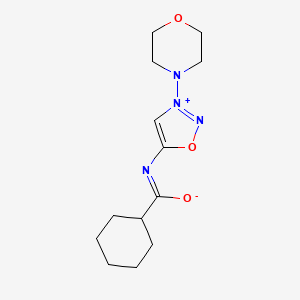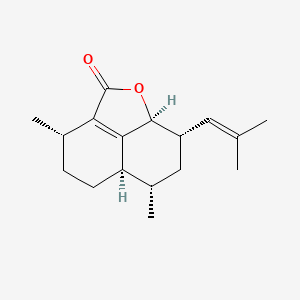
Amphilectolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphilectolide is a natural product found in Antillogorgia elisabethae with data available.
Applications De Recherche Scientifique
1. Synthesis and Structural Design
- Amphilectolide has been a subject of interest in synthetic chemistry, particularly in the total synthesis of diterpenoids. A study by (Chen et al., 2014) detailed the total synthesis of amphilectolide from a common furan building block, highlighting key steps like palladium-mediated carbonylation and intramolecular Friedel-Crafts acylation. This research contributes to the understanding of amphilectolide's complex molecular structure and its synthesis.
2. Role in Antimicrobial Peptides (AMPs)
- Amphilectolide's structural features are relevant to the study of AMPs. According to (Ciumac et al., 2019), AMPs are short cationic peptides with antimicrobial properties, often found in nature. The study of AMPs, including those structurally similar to amphilectolide, is important in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
3. Applications in Biomedical Research
- The self-assembly of amphiphilic molecules like amphilectolide and its derivatives has implications in various biomedical applications. (Osorno et al., 2021) reviewed the use of self-assembled micro and nanostructures, including amphiphilic molecules, for controlled drug delivery in medicine. Such research is pivotal in enhancing drug bioavailability and targeted medical treatments.
4. Exploration in Gene Therapy
- The study of cationic amphiphiles, closely related to amphilectolide, is significant in gene therapy. According to (Srinivas et al., 2009), cationic amphiphiles are being explored as safe gene transfer agents, offering potential advancements in gene therapy techniques.
5. Amphiphilic Polysaccharides in Cancer and Inflammatory Diseases
- Amphilectolide's amphiphilic nature is relevant to the study of amphiphilic polysaccharides in healthcare applications. (Yang et al., 2017) focused on the use of amphiphilic polysaccharides as components of nanomaterials for managing cancer and inflammatory pathologies.
Propriétés
Formule moléculaire |
C17H24O2 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(1S,5S,8R,9S,11S)-5,9-dimethyl-11-(2-methylprop-1-enyl)-2-oxatricyclo[6.3.1.04,12]dodec-4(12)-en-3-one |
InChI |
InChI=1S/C17H24O2/c1-9(2)7-12-8-11(4)13-6-5-10(3)14-15(13)16(12)19-17(14)18/h7,10-13,16H,5-6,8H2,1-4H3/t10-,11-,12+,13+,16-/m0/s1 |
Clé InChI |
RFJFCCPDRLPPJT-WKIHFJMMSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@H]3C2=C1C(=O)O3)C=C(C)C)C |
SMILES canonique |
CC1CCC2C(CC(C3C2=C1C(=O)O3)C=C(C)C)C |
Synonymes |
amphilectolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



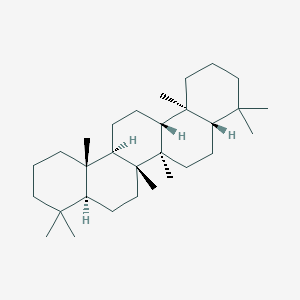
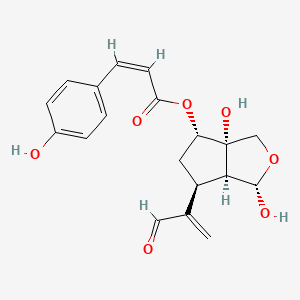
![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)
![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)

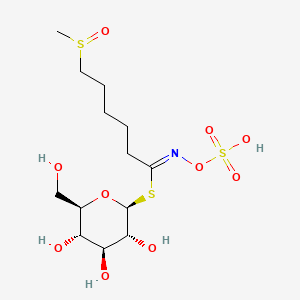
![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)
![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol](/img/structure/B1243943.png)
![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)


